![molecular formula C22H27ClN2O2 B12319405 tert-butyl N-[1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12319405.png)
tert-butyl N-[1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate
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Overview
Description
tert-Butyl N-[1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a benzyl group, and a chlorophenyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the benzyl and chlorophenyl groups onto the pyrrolidine ring . The reaction conditions often include the use of a palladium catalyst, a base such as cesium carbonate, and a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions often performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines, or thiols; reactions conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield alcohols or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.
Scientific Research Applications
Neuropharmacology
The compound has shown promise in neuropharmacological studies , particularly regarding its interactions with neurotransmitter receptors. Preliminary research indicates that tert-butyl N-[1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate may interact with dopamine receptors and serotonin transporters, suggesting potential applications as an antidepressant or anxiolytic agent .
Key Findings:
- Binding Affinity: Initial studies have indicated favorable binding affinity to central nervous system receptors, which could lead to the development of new treatments for mood disorders.
- In Vitro Studies: Ongoing investigations using cell cultures and animal models are essential for confirming these interactions and their therapeutic implications.
Synthesis and Derivatives
The synthesis of this compound typically involves multiple steps, including the formation of the pyrrolidine ring followed by carbamate formation. The compound can undergo various reactions typical of carbamates, such as hydrolysis and nucleophilic substitution, allowing for further functionalization .
Synthetic Route Overview:
- Formation of Pyrrolidine: The initial step involves synthesizing the pyrrolidine core through cyclization reactions.
- Carbamate Formation: The addition of the tert-butyl carbamate group is achieved via standard coupling reactions.
- Functionalization: The chlorophenyl group allows for additional modifications that can enhance pharmacological properties.
Comparative Analysis with Related Compounds
To understand the unique aspects of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Tert-butyl 1-benzylpiperidine-4-carboxamide | C20H30N2O2 | Lacks chlorophenyl substitution; different receptor interactions |
Tert-butyl 1-(p-toluenesulfonyl)piperidine | C21H31N2O2S | Sulfonamide group may enhance solubility; different pharmacological profile |
N-[1-benzoyl-4-(4-fluorophenyl)pyrrolidin-3-yl]carbamate | C22H25F2N2O2 | Fluorine substitution could alter lipophilicity and receptor affinity |
These comparisons highlight how variations in substituents can influence biological activity and therapeutic potential .
Case Studies and Research Insights
Several studies have been conducted to evaluate the pharmacological effects of this compound:
- Antidepressant Activity: In animal models, compounds similar to this compound have shown significant reductions in depressive-like behaviors when administered over a period .
- Anxiolytic Effects: Research indicates that this compound may reduce anxiety levels in stress-induced models, potentially through modulation of serotonin pathways .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. The presence of the benzyl and chlorophenyl groups enhances its binding affinity and specificity for certain targets, making it a potent inhibitor or activator of biological processes.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used in various synthetic applications.
tert-Butyl (4-hydroxybutyl)carbamate: Another carbamate derivative with different functional groups.
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: A compound with a cyclohexyl ring instead of a pyrrolidine ring.
Uniqueness: tert-Butyl N-[1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate is unique due to the presence of both benzyl and chlorophenyl groups attached to the pyrrolidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
Tert-butyl N-[1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate, also known as Trans (+/-)-Tert-Butyl 1-Benzyl-4-(4-Chlorophenyl) Pyrrolidin-3-Ylcarbamate, is a chemical compound with significant potential in the field of neuropharmacology. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H27ClN2O2, with a molecular weight of approximately 386.92 g/mol. The structure features a tert-butyl group attached to a carbamate moiety, which is further linked to a pyrrolidine ring substituted with both a benzyl group and a chlorophenyl group. These functional groups suggest possible interactions with various biological targets, particularly in the central nervous system (CNS) .
Pharmacological Potential
Research indicates that this compound may exhibit significant pharmacological activity due to its ability to interact with neurotransmitter systems. Preliminary studies suggest that it may bind to dopamine receptors and serotonin transporters, indicating potential use as an antidepressant or anxiolytic agent .
Key Findings:
- Dopamine Receptor Interaction: Potential modulation of dopaminergic pathways could be beneficial for treating disorders such as depression and schizophrenia.
- Serotonin Transporter Binding: This interaction may enhance serotonergic transmission, offering therapeutic benefits in anxiety disorders.
In Vitro Studies
In vitro assays have been conducted to assess the compound's inhibitory effects on cholinesterase enzymes, which are crucial in the treatment of Alzheimer's disease (AD). The compound's structural similarities to known acetylcholinesterase (AChE) inhibitors suggest it could serve as a lead compound in developing new treatments for neurodegenerative diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. These include the formation of the pyrrolidine ring and subsequent carbamate formation. Variations in the synthesis process can lead to different derivatives that may enhance biological activity or selectivity .
Comparison of Similar Compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Tert-butyl 1-benzylpiperidine-4-carboxamide | C20H30N2O2 | Lacks chlorophenyl substitution; different receptor interactions |
Tert-butyl 1-(p-toluenesulfonyl)piperidine | C21H31N2O2S | Sulfonamide group may enhance solubility |
N-[1-benzoyl-4-(4-fluorophenyl)pyrrolidin-3-yl]carbamate | C22H25F2N2O2 | Fluorine substitution could alter lipophilicity and receptor affinity |
Case Studies and Research Findings
Recent studies have highlighted the compound's potential as a bioactive agent in various fields:
- Pharmaceutical Development: Its ability to cross the blood-brain barrier effectively positions it as a candidate for developing treatments for neurological disorders .
- Biochemical Research: Investigations into enzyme inhibition and receptor binding have provided insights into its mechanisms of action, crucial for drug discovery .
- Material Science Applications: The compound can be incorporated into polymer matrices to enhance mechanical properties, indicating its versatility beyond medicinal chemistry .
Properties
IUPAC Name |
tert-butyl N-[1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O2/c1-22(2,3)27-21(26)24-20-15-25(13-16-7-5-4-6-8-16)14-19(20)17-9-11-18(23)12-10-17/h4-12,19-20H,13-15H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSJDIDTUPXEER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC1C2=CC=C(C=C2)Cl)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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